molecular formula C14H15NO3 B2679384 4-(1-Prop-2-enoylpyrrolidin-2-yl)benzoic acid CAS No. 2580221-61-8

4-(1-Prop-2-enoylpyrrolidin-2-yl)benzoic acid

Cat. No. B2679384
CAS RN: 2580221-61-8
M. Wt: 245.278
InChI Key: JDLBAZMTDDOGPL-UHFFFAOYSA-N
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Description

4-(1-Prop-2-enoylpyrrolidin-2-yl)benzoic acid, also known as PBPB, is a chemical compound that has been studied for its potential use in various scientific applications. This molecule has been shown to have interesting biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Food and Environmental Applications

  • Natural Occurrence and Uses : Benzoic acid derivatives, including "4-(1-Prop-2-enoylpyrrolidin-2-yl)benzoic acid", are naturally present in plant and animal tissues and are produced by microorganisms. They are widely used as antibacterial and antifungal preservatives in food, cosmetics, hygiene, and pharmaceutical products. Their widespread occurrence and use have led to their distribution in the environment, including water, soil, and air, raising concerns about human exposure and potential health effects (del Olmo, Calzada, & Nuñez, 2017).

Coordination Chemistry

  • Lanthanide Coordination Polymers : Benzoic acid derivatives are used in the synthesis of lanthanide coordination polymers, showing potential applications in areas like luminescence and materials science. These compounds exhibit interesting photophysical properties, with applications in lighting and display technologies (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Organic Synthesis and Catalysis

  • Organic Synthesis : Research into the synthesis of complex organic molecules often involves benzoic acid derivatives. For instance, Rh(III)-catalyzed C-H activation and annulation of 1-benzoylpyrrolidine with propargyl alcohols have been explored for efficient synthesis of organic compounds (Wang, Qi, Sun, Zhang, & Li, 2013).
  • Catalysis : These compounds have also been investigated for their catalytic properties, such as in transfer hydrogenation reactions. Studies have shown their efficiency in catalytic processes involving carbonyl compounds (Prakash, Joshi, Sharma, Gupta, & Singh, 2014).

Material Science and Engineering

  • Electrochemical Applications : Benzoic acid derivatives have been studied for their electrochemical activity, which is significant in the field of materials science and engineering. For instance, the electrocatalytic activity of specific benzoic acid derivatives for benzyl alcohol oxidation has been investigated (Lu, Ma, Yi, Shen, Zhong, Ma, & li, 2014).

Supramolecular Chemistry

  • Hydrogen-Bonded Assemblies : These compounds play a crucial role in the formation of supramolecular structures, like hydrogen-bonded co-crystals, which have implications in the design of new materials and pharmaceuticals (Chesna, Cox, Basso, & Benedict, 2017).

Biosynthesis and Biochemistry

  • Benzoic Acid Biosynthesis in Plants and Bacteria : The biosynthesis of benzoic acid, a key component of various natural products, mirrors fatty acid β-oxidation. Understanding this process is crucial for the field of biochemistry, especially in plant and microbial metabolism (Hertweck, Jarvis, Xiang, Moore, & Oldham, 2001).

properties

IUPAC Name

4-(1-prop-2-enoylpyrrolidin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-2-13(16)15-9-3-4-12(15)10-5-7-11(8-6-10)14(17)18/h2,5-8,12H,1,3-4,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLBAZMTDDOGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC1C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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